N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide
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Overview
Description
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide is a complex organic compound with a structure that includes a furan ring, a pyrazole moiety, and a thiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide typically involves multi-step reactions:
Formation of the Thiazole Ring: : This step often starts with the condensation of thiourea and α-haloketones under acidic conditions.
Synthesis of the Pyrazole Moiety: : Pyrazole rings can be formed via cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the Furan Ring: : This can involve a condensation reaction with furan-2-carboxylic acid.
Final Assembly: : The compound is assembled by linking the intermediates through amide bond formation, often using coupling agents like EDC or DCC.
Industrial Production Methods
The industrial-scale production of this compound requires optimization of reaction conditions for higher yields and purity. Techniques like continuous flow synthesis and the use of microwave-assisted reactions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation at the thiophene or pyrazole rings.
Reduction: : The nitro groups, if present, can be reduced to amines.
Substitution: : The compound can participate in nucleophilic aromatic substitution, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), various halogenated compounds
Major Products
Depending on the reaction conditions, the major products could include derivatives with altered functional groups, such as oxidized or reduced forms of the original compound.
Scientific Research Applications
This compound has shown potential in various fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interactions with biomolecules and potential biochemical activity.
Medicine: : Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory or anti-cancer agents.
Industry: : Used as an intermediate in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide can vary based on its application. Generally, it may:
Interact with Enzymes: : By binding to active sites, altering enzyme activity.
Affect Cellular Pathways: : Modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Compared to other similar compounds, N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide stands out due to its unique structural combination which may provide distinct chemical reactivity and biological activity. Similar compounds include:
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-3-yl}benzamide
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}furan-2-carboxamide
These compounds might share structural similarities but differ in terms of functional groups and their positions, influencing their chemical and biological properties.
Conclusion
This compound is a fascinating compound with significant potential in various scientific domains. Its complex structure and reactivity make it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c1-10-8-14(18-15(21)12-4-2-6-22-12)20(19-10)16-17-11(9-24-16)13-5-3-7-23-13/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAYBDVVJZCTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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